molecular formula C21H21FN2O B2846571 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol CAS No. 385786-52-7

7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol

Cat. No.: B2846571
CAS No.: 385786-52-7
M. Wt: 336.41
InChI Key: HOKPJBCDXUEGDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then reacted with 8-hydroxyquinoline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial death .

Comparison with Similar Compounds

Properties

IUPAC Name

7-[(4-fluorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKPJBCDXUEGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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